4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine
Overview
Description
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine typically involves the reaction of 4-methoxy-3,5-dimethylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzyl group can be reduced to a methyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 4-(4-Hydroxy-3,5-dimethyl-benzyl)-piperidine.
Reduction: 4-(4-Methoxy-3,5-dimethyl-methyl)-piperidine.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxybenzyl)-piperidine: Lacks the dimethyl groups.
4-(3,5-Dimethylbenzyl)-piperidine: Lacks the methoxy group.
4-Benzyl-piperidine: Lacks both the methoxy and dimethyl groups.
Uniqueness
4-(4-Methoxy-3,5-dimethyl-benzyl)-piperidine is unique due to the presence of both methoxy and dimethyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(4-methoxy-3,5-dimethylphenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-11-8-14(9-12(2)15(11)17-3)10-13-4-6-16-7-5-13/h8-9,13,16H,4-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHGJNIIQUNGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588795 | |
Record name | 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955314-89-3 | |
Record name | 4-[(4-Methoxy-3,5-dimethylphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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